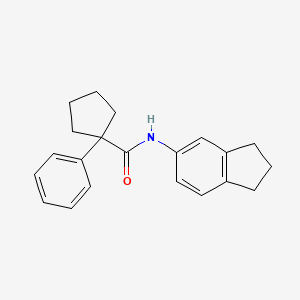
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,3-dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the CAS Number: 59856-06-3 . It has a molecular weight of 175.23 .
Molecular Structure Analysis
The molecular formula of “N-(2,3-dihydro-1H-inden-5-yl)acetamide” is C11H13NO . The average mass is 175.227 Da and the monoisotopic mass is 175.099716 Da .Physical And Chemical Properties Analysis
“N-(2,3-dihydro-1H-inden-5-yl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has a molar refractivity of 52.7±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 151.6±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of complex organic compounds often involves the creation of novel structures with potential applications in medicinal chemistry and materials science. For instance, the study on the heterocyclic synthesis with thiophene-2-carboxamide outlines a process for preparing various derivatives that could serve as a foundation for developing antibiotics with activity against both Gram-positive and Gram-negative bacteria. This method highlights the importance of creating new compounds for antibiotic development (G. Ahmed, 2007). Similarly, research into the conformational preferences of 1-amino-2-phenylcyclopentane-1-carboxylic acid, a constrained analogue of phenylalanine, reveals insights into the molecular structure that could inform drug design by manipulating conformational space to enhance pharmaceutical properties (J. Casanovas et al., 2008).
Biological Activity and Pharmaceutical Applications
The discovery and synthesis of compounds with specific biological activities are central to pharmaceutical research. For example, studies on substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have identified derivatives with significant antiproliferative activity against various cancer cell lines. These compounds offer a pathway for the development of new anticancer agents, emphasizing the role of structural modification in enhancing biological activity (B. Maggio et al., 2011). Another research area focuses on the synthesis of indolyl-4H-chromene-3-carboxamides, which demonstrates the potential for antioxidant and antibacterial agents, showcasing the versatility of these compounds in addressing multiple health concerns (Chitreddy V. Subbareddy & S. Sumathi, 2017).
Material Science and Chemistry
The creation of new materials with specific properties is another application of complex organic synthesis. Research into polyamides containing the phenylindane group highlights the development of materials with high gas permeability and selectivity, offering advancements in gas separation technologies. This work underscores the potential of incorporating novel organic moieties into polymers to achieve desired physical properties (Yong Ding & B. Bikson, 2002).
Safety and Hazards
The safety information for “N-(2,3-dihydro-1H-inden-5-yl)acetamide” includes the following hazard statements: H315, H319, H302, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352, P304 + P340 + P312, P305 + P351 + P338, P332 + P313, P337 + P313, P362, P403 + P233, P405, P501 .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c23-20(22-19-12-11-16-7-6-8-17(16)15-19)21(13-4-5-14-21)18-9-2-1-3-10-18/h1-3,9-12,15H,4-8,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOUEIGNDPMVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

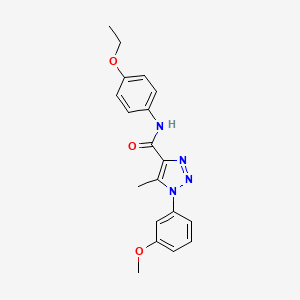
![1-(3,4-Dimethoxyphenyl)-3-(6-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2713502.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2713503.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide](/img/structure/B2713506.png)
![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2713507.png)

![2-methoxy-5-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide](/img/structure/B2713513.png)
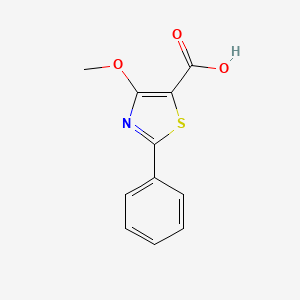
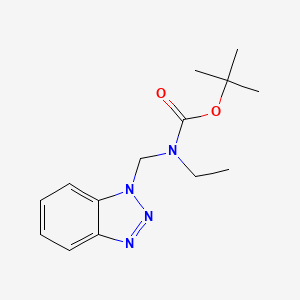
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloropropanamide](/img/structure/B2713518.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2713519.png)
![methyl (6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-1,2,3,6,7,10-hexahydropyrrolo[1,2-a]azocine-10a-carboxylate](/img/structure/B2713520.png)
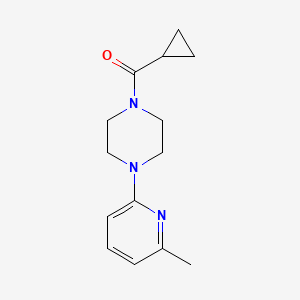
![2-[4-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]piperidin-1-yl]benzamide](/img/structure/B2713523.png)